2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid
Overview
Description
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of 4-nitrophenylhydrazine with a biphenyl carboxylic acid derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The process may involve the use of a catalyst or an acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Condensation: The compound can form Schiff bases through condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, tetrahydrofuran.
Catalysts: Palladium on carbon, acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Amines: From the reduction of the nitro group.
Schiff Bases: From condensation reactions with aldehydes or ketones.
Scientific Research Applications
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and as a model compound for understanding hydrazone-based interactions in biological systems.
Mechanism of Action
The mechanism by which 2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves several pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2’-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties .
Properties
IUPAC Name |
2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(22-21-13-9-11-14(12-10-13)23(27)28)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(25)26/h1-12,21H,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJGSFBFYUQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NNC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331215 | |
Record name | 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326013-03-0 | |
Record name | 2-[2-[(4-nitroanilino)carbamoyl]phenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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